N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
Description
N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzazepine core fused with a pyridine ring
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-12-16(6-9-18-13)19-17(21)20-10-7-14-4-2-3-5-15(14)8-11-20/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEVYPRCWODKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)N2CCC3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzazepine core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the benzazepine core.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different substituents, leading to varied biological activities.
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4:
The uniqueness of N-(2-methylpyridin-4-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
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